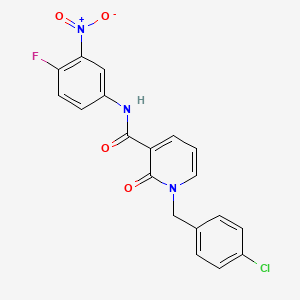

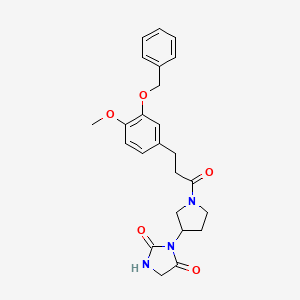

Pyrimidin-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

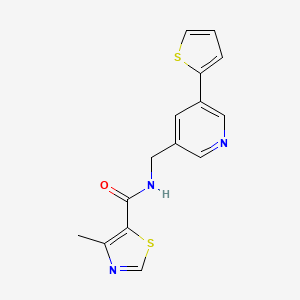

The compound “Pyrimidin-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone” is a complex organic molecule that contains a pyrimidine ring and a piperidine ring. Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA. Piperidine is a heterocyclic organic compound and it is structurally a six-membered ring with five carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine and piperidine rings, followed by the introduction of the methanone group. The exact synthesis process would depend on the specific reactions used and the desired configuration of the final product .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the pyrimidine and piperidine rings would likely result in a rigid, cyclic structure. The methanone group could potentially introduce some polarity to the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine and piperidine rings could potentially undergo various substitution reactions, and the methanone group could be involved in condensation or reduction reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrimidine and piperidine rings could potentially affect its solubility and stability .Scientific Research Applications

Pharmacokinetics and Metabolism

The pharmacokinetics, metabolism, and excretion of a dipeptidyl peptidase IV inhibitor related to Pyrimidin-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone were examined in rats, dogs, and humans. The compound showed rapid absorption across all species, with the majority of the administered dose recovered in urine and feces. Metabolism primarily involved hydroxylation, amide hydrolysis, N-dealkylation, and conjugation processes, suggesting that it is eliminated through both metabolism and renal clearance (Sharma et al., 2012).

Synthesis of Novel Compounds

Research has focused on the synthesis of novel compounds using Pyrimidin-2-yl derivatives. One study described the synthesis of functionalized 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol and (2,4-diphenylpyrimidin-5-yl)(2-hydroxyphenyl)methanone through an ANRORC reaction, highlighting the versatility of pyrimidin-2-yl derivatives in the creation of fused chromone–pyrimidine hybrids (Sambaiah et al., 2017).

Antimicrobial Activity

The antimicrobial activity of new pyridine derivatives was evaluated, with some compounds showing modest activity against bacteria and fungi. This research indicates the potential for pyrimidin-2-yl derivatives in developing new antimicrobial agents (Patel et al., 2011).

Anti-Angiogenic and DNA Cleavage Activities

A study on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives revealed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents. The presence of specific substituents on the phenyl ring was found to influence their potency, highlighting the importance of structural modifications in enhancing biological activity (Kambappa et al., 2017).

Development of Solution Formulation

Research has also been directed towards developing suitable formulations for poorly water-soluble compounds related to Pyrimidin-2-yl derivatives. A study successfully developed a solubilized, precipitation-resistant formulation that achieved higher plasma concentrations in rats, dogs, and humans, improving the bioavailability of such compounds (Burton et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

pyrimidin-2-yl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c20-13(12-15-5-2-6-16-12)19-9-1-4-11(10-19)21-14-17-7-3-8-18-14/h2-3,5-8,11H,1,4,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIALNJCOVPWOPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NC=CC=N2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N,N-diallylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2916555.png)

![3-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2916556.png)

![Dimethyl 5-(4-fluorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2916557.png)

![5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2916558.png)

![Oxolan-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2916559.png)

![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2916569.png)